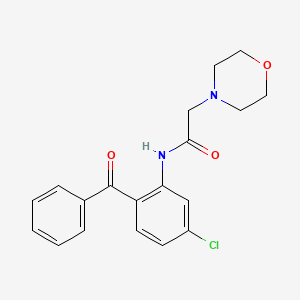
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide” appears to be a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and flash point. Unfortunately, I couldn’t find specific data for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.Applications De Recherche Scientifique
Anticonvulsant Activity
Research on benzothiazole derivatives, including compounds with morpholinoacetamide pharmacophores, has shown promising anticonvulsant properties. Studies demonstrate that specific morpholino derivatives exhibit potential as lead compounds for the development of new anticonvulsant drugs. These findings are supported by in vivo screenings and in silico drug-likeness assessments, highlighting the compounds' ability to match established anticonvulsants' pharmacophore profiles (Amir et al., 2012).
Antimicrobial Activity
Compounds featuring the morpholinoacetamide group have been synthesized and tested for their antimicrobial efficacy. A study on novel benzoxazole derivatives revealed broad-spectrum activity against various Gram-positive, Gram-negative bacteria, and yeasts such as Candida species, showcasing the potential of these compounds in treating infectious diseases (Temiz‐Arpacı et al., 2005).
Anticancer Activity
Sulfonamide derivatives, including those with morpholinophenyl moieties, have shown significant anticancer activity against breast and colon cancer cell lines in vitro. This research opens avenues for developing new cancer therapies based on the cytotoxic properties of these compounds (Ghorab et al., 2015).
Antitumor Properties
The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and their evaluation for antitumor properties have contributed to the search for new anticancer agents. Initial screenings suggest that these compounds may offer a promising foundation for anticancer drug development (Horishny et al., 2020).
Photoinitiators for Coatings
Copolymeric systems incorporating morpholinophenyl and benzyl moieties have been investigated for their application as photoinitiators in ultraviolet-curable pigmented coatings. This research indicates potential industrial applications in developing more efficient and eco-friendly coating systems (Angiolini et al., 1997).
Molecular Docking and Ligand Interaction Studies
Studies on bioactive benzothiazolinone acetamide analogs, including quantum mechanical and ligand-protein interaction analyses, have explored their potential in photovoltaic efficiency modeling and as photosensitizers in dye-sensitized solar cells. These findings highlight the diverse applications of such compounds beyond traditional pharmacology (Mary et al., 2020).
Safety And Hazards
Information on the safety and hazards of a compound is typically provided in its Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find an MSDS for “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”.
Orientations Futures
Without more information on “N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide”, it’s difficult to speculate on future directions for research or application.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a complete analysis, more detailed information or experimental data would be needed.
Propriétés
IUPAC Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVIAHIQQKIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2561411.png)
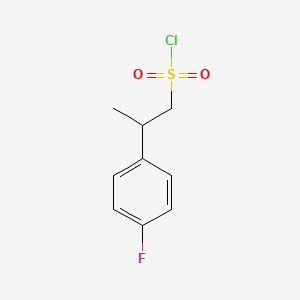
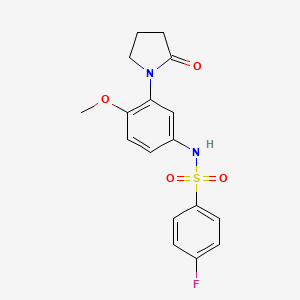
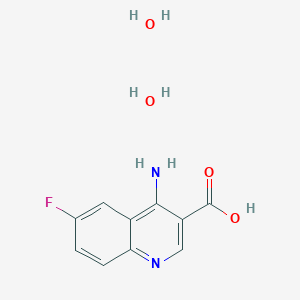
![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)
![4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2561420.png)
![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)
![3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2561423.png)
![N-[2-(4-Methoxyphenyl)ethyl]-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2561424.png)
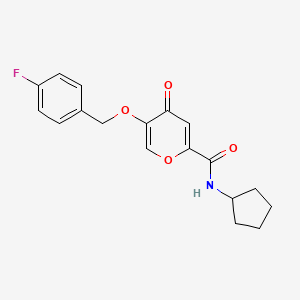
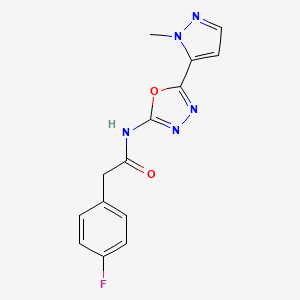
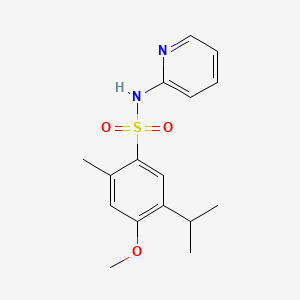
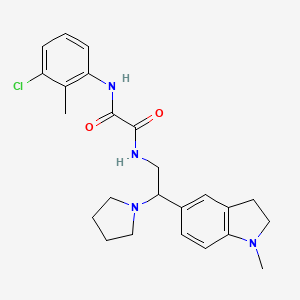
![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)